Product packaging for Apatinib 25-N-Oxide Dihydrochloride(Cat. No.:)

Apatinib 25-N-Oxide Dihydrochloride

Cat. No.: B1160496
M. Wt: 486.39
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Description

Overview of Apatinib (B926) as a Selective Receptor Tyrosine Kinase Inhibitor

Apatinib is an orally active small-molecule tyrosine kinase inhibitor that demonstrates high specificity for VEGFR-2, a key mediator in the VEGF signaling pathway that drives angiogenesis. wikipedia.orgpatsnap.comtaylorandfrancis.com By binding to the intracellular tyrosine kinase domain of VEGFR-2, Apatinib inhibits the receptor's autophosphorylation, a critical step for its activation. patsnap.com This blockade disrupts downstream signaling pathways, ultimately hindering the proliferation and migration of endothelial cells and thereby impeding the formation of new blood vessels that supply nutrients to tumors. patsnap.comnih.gov While its primary target is VEGFR-2, Apatinib also exhibits inhibitory effects on other tyrosine kinases to a lesser extent, including c-Kit and c-SRC. wikipedia.orgpatsnap.com This targeted approach has demonstrated encouraging antitumor activity across a spectrum of cancer types. wikipedia.org

Significance of Metabolite Characterization in Pharmaceutical Research and Development

Furthermore, knowledge of a drug's metabolic pathways helps in predicting and understanding drug-drug interactions. tandfonline.com By identifying the enzymes responsible for metabolism, researchers can anticipate how co-administered drugs might affect the concentration and clearance of the primary drug and its metabolites. nih.gov Early and comprehensive metabolite profiling can lead to the design of safer and more effective drug candidates, reduce attrition rates in clinical trials, and ultimately contribute to the development of more personalized therapeutic strategies. sygnaturediscovery.comtandfonline.com

Identification of Apatinib 25-N-Oxide as a Key Biotransformation Product of Apatinib

The biotransformation of Apatinib in humans is extensive, leading to the formation of numerous metabolites. nih.govresearchgate.net Systemically available Apatinib is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4/5 playing the major role, and CYP2D6, CYP2C9, and CYP2E1 contributing to a lesser extent. nih.govnih.gov The primary metabolic pathways include hydroxylation, N-dealkylation, and N-oxidation. taylorandfrancis.comnih.govresearchgate.net

Among the various biotransformation products, Apatinib 25-N-Oxide has been identified as a notable metabolite. nih.govresearchgate.net This metabolite, also referred to as M1-6 in some studies, is formed through the oxidation of the pyridine (B92270) nitrogen atom in the Apatinib structure. nih.govfda.govdrugfuture.com Research has shown that the steady-state exposure of Apatinib 25-N-Oxide is approximately 32% of the parent drug exposure. taylorandfrancis.comnih.gov While its pharmacological contribution is considered to be less than 1% of the parent drug, its identification and characterization are vital for a complete understanding of Apatinib's disposition in the body. nih.govresearchgate.net The formation of N-oxide metabolites is a common metabolic pathway for drugs containing tertiary nitrogen atoms. hyphadiscovery.com

Table 1: Key Compounds

Compound NameOther Names/SynonymsMolecular Formula
ApatinibRivoceranib, YN968D1C₂₄H₂₃N₅O
Apatinib 25-N-OxideApatinib Metabolite M1-6C₂₄H₂₃N₅O₂
Apatinib 25-N-Oxide DihydrochlorideTRC-A726160Not specified

Table 2: Key Research Findings on Apatinib Metabolism

FindingDescriptionSource(s)
Primary Metabolizing Enzymes Apatinib is primarily metabolized by CYP3A4/5, with minor contributions from CYP2D6, CYP2C9, and CYP2E1. nih.gov, nih.gov
Major Metabolic Pathways The main biotransformation routes include E- and Z-cyclopentyl-3-hydroxylation, N-dealkylation, and pyridyl-25-N-oxidation. nih.gov, researchgate.net, taylorandfrancis.com
Apatinib 25-N-Oxide (M1-6) Exposure The steady-state plasma exposure of Apatinib 25-N-Oxide is approximately 32% of that of the parent drug, Apatinib. nih.gov, taylorandfrancis.com
Pharmacological Activity of M1-6 The contribution of Apatinib 25-N-Oxide to the overall pharmacological activity is estimated to be less than 1% of that of Apatinib. nih.gov, researchgate.net
Excretion The majority of the administered dose of Apatinib is excreted in the feces, with a smaller portion in the urine. A significant amount is excreted as the unchanged parent drug in feces. nih.gov, researchgate.net

Properties

Molecular Formula

C₂₄H₂₅Cl₂N₅O₂

Molecular Weight

486.39

Synonyms

N-[4-(1-Cyanocyclopentyl)phenyl]-2-[[(1-oxido-4-pyridinyl)methyl]amino]-3-pyridinecarboxamide Dihydrochloride; 

Origin of Product

United States

Biotransformation Pathways Leading to Apatinib 25 N Oxide Formation

Enzymatic Processes of Pyridine (B92270) N-Oxidation of Apatinib (B926).nih.gov

The conversion of the pyridine moiety within the Apatinib structure to its corresponding N-oxide is an enzymatic process. This oxidation reaction is a common metabolic pathway for compounds containing a pyridine ring. arkat-usa.org

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of drugs and other foreign compounds (xenobiotics). youtube.com These enzymes are central to the Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make the compounds more water-soluble and easier to excrete. youtube.comyoutube.com In the case of Apatinib, its metabolism is primarily mediated by CYP enzymes. nih.gov

Research has identified that Apatinib is metabolized mainly by the CYP3A4 and CYP3A5 isoforms of the cytochrome P450 family. nih.gov To a lesser extent, other isoforms such as CYP2D6, CYP2C9, and CYP2E1 also contribute to its metabolism. nih.gov The formation of Apatinib 25-N-Oxide (designated as metabolite M1-6) is a direct result of the oxidative action of these enzymes on the pyridine ring of the parent drug. nih.gov

Comparative Analysis of Apatinib's Metabolic Routes, including N-Dealkylation, Hydroxylation, and Glucuronidation.nih.gov

Apatinib undergoes several primary biotransformation pathways in addition to pyridine N-oxidation. nih.gov These include:

N-Dealkylation: This is another identified metabolic route for Apatinib. nih.gov

16-hydroxylation and dioxygenation: These are also part of Apatinib's metabolic profile. nih.gov

O-glucuronidation: Following hydroxylation, Apatinib metabolites can undergo Phase II conjugation reactions, such as O-glucuronidation. nih.gov The major circulating metabolite is the pharmacologically inactive E-3-hydroxy-apatinib-O-glucuronide (M9-2), with a steady-state exposure that is 125% of that of Apatinib. nih.gov The formation of this glucuronide is mainly catalyzed by the enzyme UGT2B7. nih.gov

The following table provides a comparative overview of the major metabolic routes of Apatinib:

Metabolic PathwayMetabolite(s)Key Enzymes InvolvedSteady-State Exposure (as % of Apatinib)Pharmacological Activity Contribution
Pyridine N-Oxidation Apatinib-25-N-oxide (M1-6)CYP3A4/5, CYP2D6, CYP2C9, CYP2E132%< 1%
Hydroxylation E-3-hydroxy-apatinib (M1-1)CYP3A4/556%5.42% to 19.3%
Z-3-hydroxy-apatinib (M1-2)CYP3A4/522%< 1%
Glucuronidation E-3-hydroxy-apatinib-O-glucuronide (M9-2)UGT2B7125%Inactive
Z-3-hydroxy-apatinib-O-glucuronide (M9-1)UGT1A4, UGT2B7N/AN/A
N-Dealkylation -CYP3A4/5 and othersN/AN/A
16-hydroxylation -CYP3A4/5 and othersN/AN/A
Dioxygenation -CYP3A4/5 and othersN/AN/A

Biological Activity and Pharmacological Significance of Apatinib 25 N Oxide

Assessment of Intrinsic Biological Activity of Apatinib (B926) 25-N-Oxide

Research into the metabolites of apatinib has sought to determine their individual contributions to the drug's therapeutic effects and potential for other biological interactions.

CompoundRelative Steady-State Exposure (vs. Apatinib)Contribution to Overall Pharmacological ActivityPrimary Mechanism of Action
Apatinib (Parent Drug) 100%Major ContributorPotent inhibitor of VEGFR-2, c-Kit, and c-Src nih.gov
Apatinib 25-N-Oxide (M1-6) 32% nih.govresearchgate.net< 1% nih.govresearchgate.netMinimal to absent pharmacological activity nih.govresearchgate.net

Implications of Metabolite Activity Profile for Apatinib Research and Development

The characterization of Apatinib 25-N-Oxide's activity profile has important implications for the ongoing research and development of apatinib. The finding that its direct anti-tumor activity is negligible confirms that the clinical efficacy of apatinib is driven by the parent molecule. This allows research to focus on the pharmacokinetics and pharmacodynamics of apatinib itself when evaluating therapeutic outcomes.

However, the lack of direct pharmacological activity does not render the metabolite entirely inert. A study investigating the inhibitory effects of apatinib's main metabolites on cytochrome P450 (CYP450) enzymes revealed that Apatinib 25-N-Oxide can influence their activity. nih.gov Specifically, it was found to increase the activity of CYP2B6, CYP2C9, CYP2E1, and CYP3A4/5 in human liver microsomes. nih.gov This suggests that while Apatinib 25-N-Oxide does not contribute to the desired anti-cancer effect, it could play a role in drug-drug interactions by altering the metabolism of co-administered medications that are substrates for these enzymes. This underscores the importance of profiling major metabolites, even those considered pharmacologically inactive, to fully understand a drug's behavior and potential interactions in a clinical setting.

Advanced Analytical Methodologies for Apatinib 25 N Oxide Research

Development and Application of Chromatographic and Spectrometric Techniques for Metabolite Detection

The cornerstone of modern drug metabolite analysis lies in the coupling of high-resolution separation techniques with sensitive detection methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used tool for the analysis of drug metabolites in complex biological matrices. nih.govnih.govmdpi.comresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

In the context of Apatinib (B926), UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed and validated for the simultaneous determination of Apatinib and its key metabolites. nih.gov These methods are essential for pharmacokinetic studies, allowing researchers to track the concentration of the parent drug and its metabolites over time in biological samples such as plasma. researchgate.net A typical UPLC-MS/MS method for Apatinib and its metabolites involves separation on a C18 column followed by detection using a tandem mass spectrometer. nih.gov The high sensitivity of this technique allows for the detection of metabolites at low concentrations. mdpi.com

Below is an interactive data table summarizing typical parameters for an LC-MS/MS method used in Apatinib metabolite profiling:

The identification of N-oxide metabolites, such as Apatinib 25-N-Oxide, presents unique challenges due to their potential for in-source fragmentation or thermal degradation. However, advanced mass spectrometry techniques have provided robust strategies for their characterization. High-resolution mass spectrometry (HRMS) is instrumental in providing accurate mass measurements, which aids in the determination of the elemental composition of the metabolite. mdpi.com

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By fragmenting the parent ion of the N-oxide metabolite, a characteristic neutral loss of 16 Da (corresponding to an oxygen atom) is often observed, providing strong evidence for the presence of the N-oxide functionality. Comparing the fragmentation pattern of the metabolite with that of the parent drug can further help in pinpointing the site of N-oxidation. In some cases, distinguishing N-oxidation from other oxidations like C-hydroxylations can be challenging with mass spectrometry alone. researchgate.netnih.gov

Application of Isotope-Labeled Apatinib 25-N-Oxide in Metabolic Investigations

Stable isotope-labeled compounds are invaluable tools in drug metabolism studies. They serve as internal standards for quantification and as tracers to follow the metabolic pathways of a drug.

Deuterated analogs, such as Apatinib 25-N-oxide-d8 dihydrochloride, are widely used in metabolic research. medchemexpress.com The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the unlabeled analog but has a higher mass. This mass difference allows for its easy differentiation from the endogenous, unlabeled compound by mass spectrometry.

When used in biotransformation studies, the deuterated standard can be co-administered with the unlabeled drug. By analyzing the resulting mixture of labeled and unlabeled metabolites, researchers can gain insights into the metabolic pathways and potential isotopic effects on metabolism.

Isotope-labeled Apatinib 25-N-Oxide can be used to trace its metabolic fate in various preclinical systems. In in vitro systems, such as liver microsomes or hepatocytes, the labeled compound can help identify further metabolites formed from the N-oxide. In in vivo animal models, the administration of the labeled compound allows for the tracking of its distribution, metabolism, and excretion, providing a complete picture of its disposition in the body. mdpi.com

Chemical Reduction Methods for N-Oxide Confirmation in Metabolite Identification (e.g., using TiCl3)

To definitively confirm the identity of an N-oxide metabolite, chemical reduction methods are often employed. nih.gov These methods selectively reduce the N-oxide back to its corresponding parent amine.

Titanium trichloride (B1173362) (TiCl3) is a commonly used reagent for this purpose due to its efficiency and selectivity in reducing N-oxides. researchgate.netnih.govresearchgate.net When a sample containing a suspected N-oxide metabolite is treated with TiCl3, the N-oxide is converted back to the parent drug. researchgate.net Subsequent analysis by LC-MS/MS will show a decrease in the peak corresponding to the N-oxide metabolite and a corresponding increase in the peak of the parent amine, thus confirming the initial identification. researchgate.net This method is particularly useful when mass spectrometric data alone is ambiguous. researchgate.netnih.gov

Structure Metabolism Relationship Smr of Apatinib N Oxidation

Structural Determinants Influencing Pyridine (B92270) N-Oxidation in Apatinib (B926)

The susceptibility of the pyridine ring in Apatinib to N-oxidation is governed by its intrinsic chemical and electronic properties. The pyridine N-oxide is formed through the metabolic action of enzymes, primarily from the Cytochrome P450 family. youtube.comyoutube.comyoutube.com

The key structural features influencing this transformation include:

Electron Density of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring is the primary site for oxidative attack. The N-oxidation process is facilitated by the nucleophilicity of this nitrogen. Compared to the non-oxidized pyridine, a pyridine N-oxide has a higher dipole moment and is a much weaker base. scripps.edu

Steric Hindrance: The accessibility of the nitrogen atom to the active site of the metabolizing enzymes (like CYP3A4/5) is crucial. The groups attached to the pyridine ring and their spatial arrangement can either hinder or facilitate the approach of the enzyme.

Comparative Metabolism Studies of Structurally Related Apatinib Derivatives and Analogs

Studies on the metabolism of Apatinib have identified several major metabolites, allowing for a comparative analysis of their formation and subsequent effects. The primary routes of biotransformation for Apatinib include hydroxylation, N-dealkylation, and pyridyl-25-N-oxidation. nih.gov

The main metabolites alongside Apatinib 25-N-Oxide (M1-6) are E-3-hydroxy-apatinib (M1-1) and Z-3-hydroxy-apatinib (M1-2). nih.gov A comparative study on the inhibitory effects of these principal metabolites on various CYP450 isozymes revealed distinct profiles. nih.gov Notably, Apatinib 25-N-Oxide (M1-6) demonstrated an activating effect on several CYP enzymes, in contrast to the inhibitory actions of metabolites M1-1 and M1-2. nih.gov

Comparative Effects of Apatinib Metabolites on CYP Isozyme Activity nih.gov
MetaboliteEffect on CYP2B6 ActivityEffect on CYP2C9 ActivityEffect on CYP2E1 ActivityEffect on CYP3A4/5 ActivityEffect on CYP2D6 Activity
Apatinib 25-N-Oxide (M1-6)Increased to 193.92%Increased to 210.82%Increased to 235.67%Increased to 380.12%Reduced to 92.61%
E-3-hydroxy-apatinib (M1-1)InhibitoryInhibitory-InhibitoryInhibitory
Z-3-hydroxy-apatinib (M1-2)-Inhibitory-InhibitoryInhibitory

The data indicates that while M1-1 and M1-2 exhibit inhibitory effects on several key metabolic enzymes, M1-6 has a pronounced activating effect on CYP2B6, CYP2C9, CYP2E1, and CYP3A4/5. nih.gov This highlights a significant difference in the structure-activity relationship of the N-oxide metabolite compared to the hydroxylated derivatives. nih.gov

Computational Approaches for Predicting N-Oxidation Sites and Metabolic Susceptibility

Computational modeling serves as a valuable tool for predicting the metabolic fate of drug candidates and understanding the mechanisms of their biotransformation. For predicting N-oxidation and other metabolic reactions, several computational methods can be employed.

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) can be used to model the electronic structure of a molecule and calculate the reactivity of different atoms. For instance, DFT has been applied to explore the N- and α-carbon oxidation processes of other kinase inhibitors like Lapatinib catalyzed by CYP3A4. nih.gov Such studies can determine the energy barriers for different metabolic pathways, thereby predicting the most likely sites of metabolism. nih.gov This approach could be applied to Apatinib to theoretically confirm the susceptibility of the pyridine nitrogen to oxidation.

Molecular Docking: This method simulates the interaction between a substrate (Apatinib) and the active site of a metabolizing enzyme (e.g., CYP3A4). By analyzing the binding pose and proximity of specific atoms to the catalytic center of the enzyme, researchers can predict which sites on the drug molecule are most likely to be oxidized.

Pharmacophore Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of structurally related compounds and their known metabolic profiles. These models can identify the key structural features that correlate with a specific metabolic outcome, such as N-oxidation.

These computational approaches, often used in combination, provide valuable insights early in the drug development process, helping to predict metabolic pathways and identify potentially active or reactive metabolites.

Research Implications and Future Directions

Impact of Apatinib (B926) 25-N-Oxide Formation on Apatinib's Preclinical Pharmacodynamics

One of the primary biotransformation pathways of apatinib is pyridyl-25-N-oxidation. nih.govnih.gov Extensive metabolism of systemically available apatinib occurs, with several major metabolites having been identified. nih.gov Research into the pharmacokinetics and metabolism of apatinib has provided specific data on the exposure and activity of its N-oxide metabolite.

The following table summarizes the key pharmacodynamic and pharmacokinetic parameters of Apatinib 25-N-Oxide in comparison to the parent drug, apatinib.

CompoundSteady-State Exposure (as % of parent drug)Contribution to Overall Pharmacological Activity
Apatinib100%Major contributor
Apatinib 25-N-Oxide (M1-6)32%< 1%

This data is based on findings from human metabolism and pharmacokinetic studies. nih.govresearchgate.net

These findings have significant implications for preclinical research. They indicate that when studying the efficacy and target engagement of apatinib in various cancer models, the parent compound is the primary driver of the observed anti-angiogenic and anti-tumor effects. The formation of Apatinib 25-N-Oxide can be considered a metabolic inactivation pathway in the context of direct VEGFR-2 inhibition.

Strategies for Modulating Apatinib's Metabolic Stability in Research Models

Given that N-oxidation represents a significant metabolic pathway for apatinib, modulating its metabolic stability in research models can be a valuable tool for understanding its structure-activity relationships and optimizing its therapeutic potential. While specific studies on altering apatinib's susceptibility to N-oxidation are not extensively reported, general strategies for improving the metabolic stability of compounds containing pyridine (B92270) moieties are well-established in medicinal chemistry. These strategies could be applied in a research context to investigate their effects on apatinib's metabolism.

Potential Strategies for Modulating Apatinib's Metabolic Stability:

Ring Saturation: One approach to enhance the metabolic stability of pyridine-containing compounds is the saturation of the pyridine ring to a piperidine (B6355638) ring. acs.org This modification can alter the electronic properties of the ring, making it less susceptible to oxidative metabolism.

Substitution with Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine, onto the pyridine ring can decrease its electron density and thus reduce its susceptibility to oxidation by cytochrome P450 enzymes. nih.gov

Addition of Polar Groups: Incorporating polar groups onto the pyridine ring can increase the hydrophilicity of the molecule, which may favor excretion over metabolism. acs.org

Ring System Replacement (Scaffold Hopping): In some cases, replacing the pyridine ring with other more electron-deficient heterocyclic rings, such as pyrimidine (B1678525) or pyrazole, can significantly decrease metabolic clearance. nih.gov This "scaffold-hopping" approach can maintain the necessary pharmacophore while improving metabolic stability.

Bioisosteric Replacement: The use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, can also be explored. For instance, replacing a metabolically liable part of the molecule with a more stable group that retains the desired biological activity.

The application of these strategies in medicinal chemistry research could lead to the development of apatinib analogs with altered metabolic profiles. In a research setting, these analogs would be invaluable for:

Determining if blocking the N-oxidation pathway shunts metabolism towards other pathways, potentially leading to the formation of other active or inactive metabolites.

Providing a deeper understanding of the structure-activity relationships of apatinib and its analogs.

Unexplored Research Avenues for Apatinib 25-N-Oxide in Biological Systems

While current evidence suggests that Apatinib 25-N-Oxide has minimal direct anti-angiogenic activity, its potential roles in other biological processes remain largely unexplored. The presence of this metabolite at significant concentrations opens up several avenues for future research.

Potential as a Research Probe for N-oxidation Pathways:

The formation of Apatinib 25-N-Oxide is a direct consequence of N-oxidation, a common metabolic reaction for many xenobiotics. nih.gov As a stable and quantifiable metabolite, Apatinib 25-N-Oxide could potentially be utilized as a research probe to study the activity and specificity of the enzymes responsible for its formation, primarily cytochrome P450 isoforms. nih.gov By monitoring the rate of its formation in various in vitro and in vivo systems, researchers could:

Investigate inter-individual or inter-species differences in N-oxidation capacity.

Screen for potential inhibitors or inducers of the specific CYP enzymes involved in apatinib metabolism.

Characterize the N-oxidation pathways in different tissues or cellular compartments.

Role in Specific Biological Contexts:

Although considered pharmacologically inactive with respect to VEGFR-2 inhibition, it is conceivable that Apatinib 25-N-Oxide could possess subtle, yet undiscovered, biological activities. Drug metabolites can sometimes exhibit novel pharmacology, interacting with different targets than the parent compound. Future research could explore:

Off-target effects: Screening Apatinib 25-N-Oxide against a broad panel of kinases and other receptors to identify any potential off-target interactions.

Modulation of drug transporters: Investigating whether the metabolite can interact with drug efflux or uptake transporters, potentially influencing the pharmacokinetics of apatinib or other co-administered drugs.

Immunomodulatory effects: Exploring any potential impact of the metabolite on immune cell function, a research area of growing importance in cancer therapy.

The field of drug metabolism is continually evolving, with a growing recognition that metabolites can have their own distinct biological roles. Apatinib 25-N-Oxide Dihydrochloride, while currently viewed as a minor contributor to apatinib's primary mechanism of action, represents an intriguing subject for further scientific inquiry. A deeper understanding of its formation, disposition, and potential biological activities will provide a more complete picture of the pharmacology of apatinib and could uncover new avenues for therapeutic intervention and research.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Apatinib 25-N-Oxide Dihydrochloride in preclinical studies?

  • Answer : Synthesis should follow validated protocols for N-oxide derivatives, including oxidation of apatinib using hydrogen peroxide or enzymatic systems. Characterization requires high-performance liquid chromatography (HPLC) with UV detection for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight and fragmentation patterns . Stability studies under varying pH and temperature conditions are necessary to establish storage protocols.

Q. How should researchers design in vitro assays to evaluate the anti-angiogenic activity of this compound?

  • Answer : Use endothelial cell models (e.g., HUVECs) to assess inhibition of VEGF signaling. Key assays include:

  • Tube formation assays to quantify disruption of vascular networks.
  • Western blotting for phosphorylated VEGFR2 levels.
  • Cell proliferation assays (e.g., MTT) with IC₅₀ calculations.
    Include positive controls (e.g., sunitinib) and validate results across multiple cell lines to address biological variability .

Q. What pharmacokinetic parameters must be prioritized in rodent models for this compound?

  • Answer : Focus on bioavailability (%F), maximum plasma concentration (Cmax), half-life (t½), and area under the curve (AUC) via oral and intravenous administration. Use LC-MS/MS for plasma quantification. Monitor metabolite profiles (e.g., glucuronidation) and tissue distribution in liver/kidney to predict toxicity .

Advanced Research Questions

Q. How can researchers optimize combination therapies involving this compound and immune checkpoint inhibitors (e.g., PD-1 inhibitors)?

  • Answer : Design preclinical studies using syngeneic tumor models to assess synergistic effects. Key steps:

  • Dose escalation to identify toxicity thresholds (e.g., myelosuppression risks).
  • Flow cytometry to evaluate tumor-infiltrating lymphocyte (TIL) populations.
  • Transcriptomic profiling (RNA-seq) to identify pathways modulated by the combination.
    Reference clinical trial data (e.g., apatinib + camrelizumab) to align dosing schedules with human translatability .

Q. What strategies address contradictions in efficacy data between monotherapy and combination regimens?

  • Answer : Conduct meta-analyses of existing trials to identify confounding variables (e.g., patient stratification by biomarker status). Use stratified subgroup analysis to resolve discrepancies. For example, apatinib monotherapy shows limited OS in lung cancer but improves PFS when combined with docetaxel. Validate findings in orthotopic models that mimic tumor microenvironment complexity .

Q. How can researchers identify predictive biomarkers for this compound response in heterogeneous tumor populations?

  • Answer : Implement multi-omics approaches:

  • Genomic profiling (e.g., NGS panels for VEGFR2 mutations).
  • Proteomic analysis of tumor biopsies pre/post-treatment.
  • Liquid biopsy (ctDNA) to track dynamic changes in resistance markers (e.g., MET amplification).
    Prioritize biomarkers with clinical correlation, such as AFP levels in HCC or PD-L1 expression in gastric cancer .

Q. What experimental frameworks are recommended for studying off-target effects of this compound?

  • Answer : Use kinome-wide selectivity screens (e.g., kinase profiling arrays) to identify unintended targets. Pair with CRISPR-Cas9 knockout models to validate mechanistic contributions. For example, off-target inhibition of RET may explain thyroid dysfunction in some patients. Toxicity studies should include cardiac (hERG assay) and hepatic (CYP450 inhibition) endpoints .

Methodological Challenges and Solutions

Q. How should researchers design studies to reconcile conflicting data on this compound’s efficacy in advanced HCC vs. gastric cancer?

  • Answer : Use comparative effectiveness research (CER) frameworks:

  • Head-to-head trials in patient-derived xenograft (PDX) models of HCC and GC.
  • Pharmacodynamic biomarkers (e.g., dynamic contrast-enhanced MRI for angiogenesis inhibition).
  • Bayesian adaptive designs to prioritize hypotheses based on accumulating data .

Q. What statistical approaches are robust for analyzing time-to-event outcomes in this compound trials?

  • Answer : Employ Cox proportional hazards models with adjustment for covariates (e.g., ECOG performance status). Use R or SAS for Kaplan-Meier survival analysis with log-rank tests. For small sample sizes, apply bootstrapping to estimate confidence intervals. Predefine sensitivity analyses to address censoring bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.